1-(5-CHLOROPYRIDIN-2-YL)-3-(3-METHYLBUTANOYL)THIOUREA
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(5-chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea typically involves the reaction of 5-chloropyridine-2-amine with 3-methylbutanoyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be carried out under reflux to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chloropyridine ring may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)thiourea can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-3-(3-methylbutanoyl)urea: Similar structure but with a urea moiety instead of thiourea.
This compound analogs: Compounds with variations in the substituents on the pyridine ring or the acyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3OS |
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Molecular Weight |
271.77g/mol |
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H14ClN3OS/c1-7(2)5-10(16)15-11(17)14-9-4-3-8(12)6-13-9/h3-4,6-7H,5H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
GCQOYVWMKMFUKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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